molecular formula C7H5BrFNO2 B2829035 4-Bromo-2-(fluoromethyl)-1-nitrobenzene CAS No. 2244083-48-3

4-Bromo-2-(fluoromethyl)-1-nitrobenzene

Cat. No. B2829035
CAS RN: 2244083-48-3
M. Wt: 234.024
InChI Key: IEBNZLBWRPJWFG-UHFFFAOYSA-N
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Description

4-Bromo-2-(fluoromethyl)-1-nitrobenzene is an organofluorine compound that is widely used in synthesis and research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ether, benzene, and acetonitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of various polymers and polymeric materials. This compound has a wide range of applications due to its unique properties, such as its high reactivity and low toxicity.

Scientific Research Applications

Radiochemistry and Imaging

Compounds structurally related to 4-Bromo-2-(fluoromethyl)-1-nitrobenzene have been utilized in the synthesis of radiotracers for imaging. For example, a two-step reaction sequence was used to synthesize N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, starting from a bromo-nitrobenzene sulfonyloxy precursor. This compound is important in radiochemistry for applications such as positron emission tomography (PET) imaging, demonstrating the relevance of bromo-nitrobenzene derivatives in the development of diagnostic tools (Klok et al., 2006).

Electrochemical Applications

Research on bromo-fluoro substituted benzene derivatives has led to innovations in battery technology. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) was studied as a bi-functional electrolyte additive for lithium-ion batteries. It showed potential in enhancing the thermal stability and safety of the batteries, suggesting that compounds like this compound could be explored for similar applications (Zhang Qian-y, 2014).

Polymer Solar Cells

In the field of solar energy, derivatives of bromo-nitrobenzene have been used to improve the efficiency of polymer solar cells. A study introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, leading to a significant improvement in device performance. This highlights the potential role of bromo-nitrobenzene compounds in enhancing the electron transfer processes in solar cells, which could extend to compounds like this compound (Fu et al., 2015).

Synthesis and Chemical Reactions

Bromo-nitrobenzene derivatives serve as key intermediates in organic synthesis, offering pathways to various complex molecules. For example, the preparation of 1-butoxy-4-nitrobenzene was achieved through reactions involving a bromo-nitrobenzene derivative, showcasing the compound's versatility in synthesis applications (Harikumar & Rajendran, 2014).

properties

IUPAC Name

4-bromo-2-(fluoromethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBNZLBWRPJWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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